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Compound of Interest

Compound Name: DL-TBOA ammonium

Cat. No.: B13733744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-threo-β-benzyloxyaspartate

(DL-TBOA), a potent and widely used antagonist of excitatory amino acid transporters (EAATs).

DL-TBOA serves as a critical tool for elucidating the roles of glutamate transporters in synaptic

transmission, plasticity, and excitotoxicity. This document details its mechanism of action,

provides a compilation of its quantitative effects on EAAT subtypes, and outlines key

experimental protocols for its application in neuroscience research.

Introduction to DL-TBOA
DL-TBOA is a non-transportable competitive inhibitor of high-affinity, sodium-dependent

glutamate transporters, also known as excitatory amino acid transporters (EAATs). By blocking

the reuptake of glutamate from the synaptic cleft and extrasynaptic space, DL-TBOA elevates

extracellular glutamate concentrations, thereby prolonging the activation of glutamate

receptors. This property makes it an invaluable pharmacological tool for studying the

consequences of impaired glutamate clearance, a condition implicated in various neurological

disorders.

Mechanism of Action
DL-TBOA acts as a competitive antagonist at the glutamate binding site of EAATs. Unlike

substrate inhibitors, it is not transported into the cell, thus avoiding confounding effects such as

heteroexchange. Its primary effect is the inhibition of glutamate uptake, leading to an
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accumulation of glutamate in the extracellular space. This "spillover" of glutamate can lead to

the activation of receptors outside of the immediate synaptic cleft, particularly extrasynaptic N-

methyl-D-aspartate receptors (NMDARs). DL-TBOA exhibits broad-spectrum activity against

multiple EAAT subtypes.

Quantitative Data on DL-TBOA Activity
The inhibitory potency of DL-TBOA varies across the different EAAT subtypes. The following

tables summarize the reported quantitative data for DL-TBOA's interaction with human and rat

EAATs.

EAAT Subtype
Cell
Type/System

Parameter Value (µM) Reference(s)

Human EAAT1

(GLAST)
COS-1 cells K_i_ 42 [1]

X. laevis oocytes K_b_ 9.0 [1]

HEK293 cells IC_50_ 70

Human EAAT2

(GLT-1)
COS-1 cells K_i_ 5.7 [1]

X. laevis oocytes K_b_ 0.116 [1]

HEK293 cells IC_50_ 6

Human EAAT3

(EAAC1)
HEK293 cells IC_50_ 6

Human EAAT4 - K_i_ 4.4

Human EAAT5 - K_i_ 3.2

Table 1: Inhibitory constants of DL-TBOA for human excitatory amino acid transporters.
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EAAT Subtype
Cell
Type/System

Parameter Value (µM) Reference(s)

Rat EAAC1 - IC_50_ 19

Rat GLAST - IC_50_ 68

Rat GLT-1 - IC_50_ 6

Table 2: Inhibitory constants of DL-TBOA for rat excitatory amino acid transporters.

Experimental Protocols
The following are detailed methodologies for key experiments utilizing DL-TBOA to investigate

synaptic transmission.

Whole-Cell Patch-Clamp Electrophysiology in Brain
Slices
This protocol describes the recording of synaptic currents in CA1 pyramidal neurons of acute

hippocampal slices to study the effects of DL-TBOA on glutamate spillover and NMDA receptor

activation.

4.1.1. Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25

NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂. The solution should be continuously bubbled

with 95% O₂ / 5% CO₂.

Internal Solution (for voltage-clamp): (in mM) 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA,

4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.2-7.3 with CsOH, and osmolarity to

290-300 mOsm.

DL-TBOA Stock Solution: Prepare a 100 mM stock solution in DMSO. Store at -20°C. For

experiments, dilute to a final working concentration (typically 10-100 µM) in aCSF.

4.1.2. Slice Preparation
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Anesthetize a juvenile rat or mouse and decapitate.

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30

minutes, then maintain at room temperature.

4.1.3. Electrophysiological Recording

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at

a rate of 2-3 ml/min.

Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.

Establish a whole-cell patch-clamp recording in voltage-clamp mode.

Hold the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic

currents (EPSCs) or at +40 mV to record NMDA receptor-mediated EPSCs.

Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

Record baseline synaptic currents for 5-10 minutes.

Bath-apply DL-TBOA at the desired concentration and record the changes in EPSC

amplitude, decay kinetics, and charge transfer.

4.1.4. Data Analysis

Measure the peak amplitude and decay time constant (τ) of the averaged EPSCs before and

after DL-TBOA application.

Calculate the charge transfer by integrating the area under the EPSC.

An increase in the decay time and charge transfer of NMDA receptor-mediated EPSCs is

indicative of glutamate spillover and activation of extrasynaptic receptors.
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Workflow for Whole-Cell Patch-Clamp Experiments with DL-TBOA.

In Vivo Microdialysis for Extracellular Glutamate
Measurement
This protocol details the procedure for measuring changes in extracellular glutamate

concentration in the rat hippocampus following local administration of DL-TBOA.

4.2.1. Materials and Reagents

Microdialysis Probes: Concentric probes with a 1-2 mm membrane length and a 20 kDa

molecular weight cutoff.

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) as described in section 4.1.1.

DL-TBOA Solution: Dissolve DL-TBOA in aCSF to the desired final concentration (e.g., 500

µM).
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High-Performance Liquid Chromatography (HPLC) System: With fluorescence or

electrochemical detection for glutamate analysis.

4.2.2. Surgical Procedure and Microdialysis

Anesthetize a rat and place it in a stereotaxic frame.

Implant a guide cannula targeting the hippocampus.

Allow the animal to recover from surgery for at least 24 hours.

On the day of the experiment, insert the microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

Collect baseline dialysate samples for at least 60-90 minutes.

Switch the perfusion fluid to aCSF containing DL-TBOA.

Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

4.2.3. Sample Analysis

Derivatize the collected dialysate samples with a fluorescent tag (e.g., o-phthaldialdehyde).

Inject the derivatized samples into the HPLC system.

Quantify the glutamate concentration in each sample by comparing the peak area to a

standard curve.

Express the results as a percentage change from the baseline glutamate concentration.

Workflow for In Vivo Microdialysis with DL-TBOA.

Two-Photon Imaging of Glutamate Transients with
iGluSnFR
This protocol describes the use of the genetically encoded glutamate sensor iGluSnFR to

visualize synaptic glutamate release and the effect of DL-TBOA using two-photon microscopy
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in brain slices.

4.3.1. Reagents and Preparation

iGluSnFR Expression: Express iGluSnFR in the desired neuronal population (e.g., CA3

pyramidal cells for imaging at Schaffer collateral synapses) via viral injection or in transgenic

animals.

Solutions: Prepare aCSF and DL-TBOA solutions as described in section 4.1.1.

4.3.2. Imaging Procedure

Prepare acute brain slices from an iGluSnFR-expressing animal as described in section

4.1.2.

Transfer a slice to the stage of a two-photon microscope and perfuse with oxygenated aCSF.

Locate a region of interest (e.g., the dendritic field of CA1 neurons).

Use a stimulating electrode to evoke glutamate release.

Acquire time-series images of iGluSnFR fluorescence at high speed (e.g., >30 Hz) during

synaptic stimulation.

Record baseline fluorescence transients.

Bath-apply DL-TBOA and repeat the imaging of evoked fluorescence transients.

4.3.3. Image Analysis

Define regions of interest (ROIs) around individual synaptic boutons or dendritic spines.

Measure the change in fluorescence intensity (ΔF/F₀) over time for each ROI.

Quantify the peak amplitude and decay kinetics of the iGluSnFR signal before and after DL-

TBOA application.
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An increase in the duration of the iGluSnFR transient indicates a slowing of glutamate

clearance.

Signaling Pathways Modulated by DL-TBOA
By inhibiting glutamate uptake, DL-TBOA leads to the spillover of glutamate from the synaptic

cleft, which can activate extrasynaptic NMDA receptors. This triggers distinct downstream

signaling cascades compared to the activation of synaptic NMDA receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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